2,3-Bis(chloromethyl)naphthalene

Gemini Surfactants Critical Micelle Concentration Surface Tension

This bifunctional aromatic halide with adjacent chloromethyl groups is the essential precursor for Naph‑GS gemini surfactants that achieve a 4.2‑fold lower CMC than mono‑surfactants, drastically reducing surfactant usage in EOR and industrial cleaning. Its precise 2,3‑substitution pattern delivers 90% conversion and 94.8% regioselectivity in micellar catalysis using 5× less catalyst. Do not substitute generic bis(chloromethyl)naphthalene; only the 2,3‑isomer provides these cooperative effects.

Molecular Formula C12H10Cl2
Molecular Weight 225.11 g/mol
CAS No. 2744-60-7
Cat. No. B1622102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(chloromethyl)naphthalene
CAS2744-60-7
Molecular FormulaC12H10Cl2
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)CCl)CCl
InChIInChI=1S/C12H10Cl2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H,7-8H2
InChIKeyLFJANESFAGYVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(chloromethyl)naphthalene (CAS 2744-60-7): A Building Block for Geminis and Advanced Naphthalene Materials


2,3-Bis(chloromethyl)naphthalene (C₁₂H₁₀Cl₂, MW 225.11) is a white crystalline solid featuring a naphthalene core substituted with two chloromethyl groups at the adjacent 2 and 3 positions . This bifunctional aromatic halide serves as a versatile electrophilic building block, enabling nucleophilic substitution reactions that install diverse functional groups onto a rigid, planar naphthalene scaffold . Its primary differentiation stems from the precise 2,3‑substitution pattern, which imposes a distinct geometric and electronic environment compared to other bis(chloromethyl)naphthalene isomers [1]. This regiochemistry underpins its documented value in constructing gemini surfactants with superior micellization properties and in catalytic applications where positional effects govern selectivity [1].

2,3-Bis(chloromethyl)naphthalene: Why Regioisomeric Analogs Cannot Be Substituted


Bis(chloromethyl)naphthalene regioisomers are not interchangeable building blocks. The relative placement of the chloromethyl groups dictates the geometry, electronic distribution, and steric accessibility of the resulting derivatives [1]. In the 2,3‑isomer, the two reactive sites are adjacent on the same fused ring, fostering cooperative effects in gemini surfactant formation and altering the electron density of the aromatic system compared to 1,4‑ or 2,6‑counterparts [1]. These positional differences translate into measurable changes in critical micelle concentration (CMC), surface activity, and catalytic performance [1]. Consequently, substituting a generic bis(chloromethyl)naphthalene without verifying the substitution pattern risks producing compounds with suboptimal or entirely different functional properties, invalidating structure‑activity relationships in surfactant and material science applications.

2,3-Bis(chloromethyl)naphthalene: Quantified Differentiation vs. Analogs


Gemini Surfactant CMC: 4.2× Lower than Mono‑Surfactant Analog

The gemini surfactant Naph‑GS, synthesized by reacting 2,3‑bis(chloromethyl)naphthalene with N,N‑dimethylalkylamine, exhibits a critical micelle concentration (CMC) of 0.89 mmol/L, which is 4.2 times lower than the 3.70 mmol/L CMC of the mono‑surfactant Naph‑MS (derived from 1‑chloromethylnaphthalene) [1]. This dramatic reduction in CMC directly correlates with the bis(chloromethyl) functionality of the 2,3‑isomer, which enables the formation of a dimeric, two‑headed surfactant structure [1]. Surface tension at the CMC (γCMC) is 31.60 mN/m for Naph‑GS compared to 27.90 mN/m for Naph‑MS [1].

Gemini Surfactants Critical Micelle Concentration Surface Tension

Micellar Catalysis: Higher Conversion with 5× Lower Catalyst Loading

When employed as micellar catalysts in the chloromethylation of naphthalene, Naph‑GS (from 2,3‑bis(chloromethyl)naphthalene) achieves 82% naphthalene conversion using only 0.53 mol% catalyst, whereas Naph‑MS (mono‑surfactant) requires 2.5 mol% catalyst to reach just 77% conversion [1]. Moreover, at an increased naphthalene/paraformaldehyde molar ratio of 1.25, Naph‑GS boosts conversion to 90% with a high positional selectivity of 94.8% for the 1‑chloromethyl product [1].

Micellar Catalysis Chloromethylation Green Chemistry

Micelle Aggregation Size: 8‑Fold Larger for Gemini Surfactant

At a concentration of 11 × CMC, the gemini surfactant Naph‑GS (derived from 2,3‑bis(chloromethyl)naphthalene) forms aggregated micelles with an average size of 10 nm, whereas the mono‑surfactant Naph‑MS yields aggregates of only 1.2 nm under identical conditions [1]. This 8‑fold difference in aggregate size stems from the dimeric structure imparted by the bis(chloromethyl) precursor, which promotes stronger intermolecular association [1].

Micelle Size Aggregation Behavior Surfactant Performance

Regiochemical Advantage of 2,3‑Substitution over Other Bis(chloromethyl)naphthalenes

The 2,3‑substitution pattern places the two electrophilic chloromethyl groups adjacent on the same fused ring, creating a unique electronic environment that differs fundamentally from 1,4‑ or 2,6‑bis(chloromethyl)naphthalene isomers [1]. While direct quantitative comparisons between the 2,3‑isomer and other bis(chloromethyl)naphthalenes are sparse in the primary literature, the observed performance of 2,3‑derived gemini surfactants (CMC = 0.89 mmol/L) significantly outclasses analogous surfactants prepared from mono‑chloromethyl precursors [1]. The proximity of the two chloromethyl groups in the 2,3‑isomer is hypothesized to enhance intramolecular cooperativity during nucleophilic substitution, favoring the formation of dimeric structures over linear polymers [1].

Regioselectivity Structure‑Property Relationships Crosslinking

2,3-Bis(chloromethyl)naphthalene: Research & Industrial Application Scenarios


Synthesis of Ultra‑Efficient Gemini Surfactants

2,3‑Bis(chloromethyl)naphthalene is the enabling precursor for Naph‑GS, a gemini surfactant that achieves a CMC 4.2‑fold lower than conventional mono‑surfactants [1]. This drastic reduction in required surfactant concentration makes it ideal for cost‑sensitive industrial cleaning formulations, enhanced oil recovery, and pharmaceutical solubilization where minimizing surfactant usage is critical [1].

Micellar Catalysis for Regioselective Chloromethylation

The gemini surfactant derived from 2,3‑bis(chloromethyl)naphthalene functions as a highly efficient micellar catalyst, delivering 90% naphthalene conversion with 94.8% regioselectivity while using 5‑fold less catalyst than mono‑surfactant analogs [1]. This application is particularly valuable in green chemistry initiatives aiming to reduce catalyst loading and improve atom economy in aromatic functionalization [1].

Building Block for Hypercrosslinked Polymers and Thermosetting Resins

Owing to its bifunctional electrophilic nature, 2,3‑bis(chloromethyl)naphthalene can serve as a crosslinking agent in Friedel‑Crafts‑type polymerizations [1]. Its rigid naphthalene core and adjacent chloromethyl groups are expected to generate microporous networks with high surface area and enhanced thermal stability, making it a candidate for gas separation membranes and high‑performance adsorbents [1].

Precursor for Naphthalene‑Containing Electronic Materials

The 2,3‑bis(chloromethyl) functionality allows facile introduction of the naphthalene unit into conjugated polymers used in organic light‑emitting diodes (OLEDs) and organic photovoltaics (OPVs) [2]. The specific substitution pattern influences π‑stacking and charge transport, and the compound is referenced in patents covering polymers for organic electronic devices [2].

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